molecular formula C7H12N2 B045925 2-Butylimidazole CAS No. 50790-93-7

2-Butylimidazole

Cat. No.: B045925
CAS No.: 50790-93-7
M. Wt: 124.18 g/mol
InChI Key: SLLDUURXGMDOCY-UHFFFAOYSA-N
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Description

2-Butylimidazole is an organic compound with the chemical formula C₇H₁₂N₂. It is a colorless to light yellow liquid that is volatile at room temperature . This compound belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butylimidazole can be synthesized through the reaction of imidazole with chlorobutane under alkaline conditions. The specific synthesis method involves the use of a base, such as sodium hydroxide or potassium hydroxide, to catalyze the reaction . The general reaction scheme is as follows: [ \text{Imidazole} + \text{Chlorobutane} \xrightarrow{\text{Base}} \text{this compound} + \text{Hydrochloric Acid} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize the formation of by-products. The use of high-purity reagents and controlled reaction environments are crucial for achieving high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Butylimidazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the butyl side chain.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazoles with different functional groups.

Scientific Research Applications

2-Butylimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butylimidazole involves its interaction with various molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. The imidazole ring is known to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The butyl side chain can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems .

Comparison with Similar Compounds

    1-Butylimidazole: Similar in structure but with the butyl group attached to the nitrogen atom instead of the carbon atom.

    2-Methylimidazole: Contains a methyl group instead of a butyl group at the 2-position.

    2-Phenylimidazole: Contains a phenyl group at the 2-position.

Uniqueness: 2-Butylimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The butyl group at the 2-position enhances its hydrophobicity compared to other imidazole derivatives, influencing its solubility and reactivity. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of hydrophobic ionic liquids and in drug development for targeting hydrophobic sites in biological molecules .

Properties

IUPAC Name

2-butyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-2-3-4-7-8-5-6-9-7/h5-6H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLDUURXGMDOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473365
Record name 2-Butylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50790-93-7
Record name 2-Butylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butylimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2-butylimidazole influence its interaction with metal surfaces like copper and steel?

A1: Research using Sum Frequency Generation (SFG) vibrational spectroscopy reveals that this compound exhibits distinct orientations on copper and steel surfaces. [] On copper, the butyl side chain orients perpendicular to the surface, while the imidazole ring adopts a tilted position, leaning towards the surface normal. [] Conversely, on steel, the imidazole ring lies parallel or nearly parallel to the surface. [] These findings suggest that the butyl side chain plays a crucial role in dictating the molecule's adsorption behavior on metal surfaces.

Q2: Are there spectroscopic techniques that can help differentiate between 1-butylimidazole and this compound?

A2: Yes, both isomers exhibit distinct spectral features. While their Sum Frequency Generation (SFG) vibrational spectra show similarities in the C-H stretching region, reflecting the dominant presence of the butyl side chain, key differences emerge in the presence and absence of C-H resonances from the imidazole ring. [] Additionally, complementary techniques like Infrared (IR) spectroscopy, Raman spectroscopy, and Reflection-Absorption Infrared Spectroscopy (RAIRS) provide further insights into their unique vibrational fingerprints. []

Q3: Beyond its interaction with metal surfaces, has this compound been explored in other research contexts?

A3: Yes, this compound serves as a key structural component in designing angiotensin II antagonists. [] Specifically, incorporating this compound into molecules targeting the AT1 receptor has shown promise in developing antihypertensive agents. [] Notably, the position of the butyl group on the imidazole ring and the nature of substituents at the 4-position significantly influence the binding affinity and in vivo activity of these compounds. [] This highlights the versatility of this compound as a building block in medicinal chemistry.

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